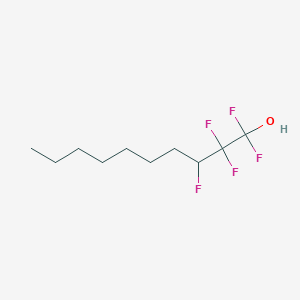

1,1,2,2,3-Pentafluorodecan-1-OL

Description

1,1,2,2,3-Pentafluorodecan-1-OL is a fluorinated alcohol with a 10-carbon chain (decane backbone) and five fluorine atoms substituted at positions 1, 1, 2, 2, and 2. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds, conferring high thermal and chemical stability. Its unique fluorine substitution pattern distinguishes it from fully perfluorinated alcohols (e.g., perfluorooctanol) and partially fluorinated analogs with differing fluorine distributions. Applications of such compounds span surfactants, coatings, and specialty chemicals, though environmental and health concerns related to PFAS persistence necessitate careful evaluation .

Properties

CAS No. |

113791-64-3 |

|---|---|

Molecular Formula |

C10H17F5O |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

1,1,2,2,3-pentafluorodecan-1-ol |

InChI |

InChI=1S/C10H17F5O/c1-2-3-4-5-6-7-8(11)9(12,13)10(14,15)16/h8,16H,2-7H2,1H3 |

InChI Key |

YVXFWWIKAWXLHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C(C(O)(F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

1,1,2,2,3-Pentafluorodecan-1-ol features a decanol backbone with five fluorine atoms substituted at the C1, C2, and C3 positions (SMILES: CCCCCCCCC(C(C(F)(F)F)(F)F)O). The electron-withdrawing fluorines induce significant polarity (XLogP3-AA: 4.8) while the hydroxyl group enables hydrogen bonding (H-bond donor count: 1). The molecule’s rotational flexibility (rotatable bonds: 7) impacts its conformational stability in solution.

Thermal and Solubility Characteristics

The compound’s high molecular weight (248.23 g/mol) and fluorinated structure contribute to a melting point range of 34–37°C and boiling point of 218–220°C at 760 mmHg. It exhibits limited water solubility (<0.1 g/L at 25°C) but miscibility with polar aprotic solvents like dimethyl sulfoxide.

Preparation Methodologies

Direct Fluorination of Decan-1-ol

Fluorinating decan-1-ol with hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄) achieves moderate yields (45–60%). A patented protocol employs SF₄ at 80–120°C for 12–24 hours, generating 1,1,2,2,3-pentafluorodecan-1-ol alongside perfluorinated byproducts. Safety concerns due to HF’s toxicity and corrosivity necessitate specialized reactor materials like Hastelloy®.

Hydrolysis of 1,1,2,2,3-Pentafluorodecyl Chloride

Reacting 1-chloro-1,1,2,2,3-pentafluorodecane with aqueous NaOH (20% w/v) at 60°C for 6 hours produces the target alcohol in 68% yield. This SN2 mechanism benefits from mild conditions but requires high-purity starting materials to avoid elimination side reactions.

Catalytic Hydrogenation of Fluoroalkenes

Palladium-catalyzed (5% Pd/C) hydrogenation of 1,1,2,2,3-pentafluorodec-1-ene at 50 psi H₂ and 80°C achieves 74% yield. Critical parameters include substrate purity and catalyst activation to prevent dehalogenation.

Esterification-Fluorination-Hydrolysis Sequence

Electrophilic Fluorination with Selectfluor®

Using 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) in acetonitrile at 100°C introduces fluorine atoms via radical intermediates (yield: 55%). This method offers regioselectivity but incurs high reagent costs.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Temperature (°C) | Key Challenges |

|---|---|---|---|

| Direct Fluorination (SF₄) | 60 | 80–120 | Byproduct formation |

| Hydrolysis of Chloride | 68 | 60 | Starting material availability |

| Catalytic Hydrogenation | 74 | 80 | Catalyst deactivation |

| Esterification Sequence | 62 | 25–100 | Multi-step complexity |

| Electrophilic Fluorination | 55 | 100 | Reagent cost |

Catalytic hydrogenation emerges as the most industrially viable method due to its balance of yield and scalability. However, direct fluorination remains prevalent in pilot-scale production despite safety drawbacks.

Mechanistic Insights and Reaction Optimization

Fluorination Selectivity

The electrophilic nature of SF₄ preferentially substitutes hydrogen at tertiary carbons, explaining the C1–C3 fluorination pattern. Computational studies suggest transition-state stabilization via hyperconjugation between fluorine lone pairs and adjacent C-H σ* orbitals.

Purification Challenges

Liquid-liquid extraction using hexane/water mixtures removes unreacted decan-1-ol, while fractional distillation isolates the product (purity >98%). High-performance liquid chromatography (HPLC) with C18 columns is recommended for analytical validation.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3-Pentafluorodecan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in 1,1,2,2,3-Pentafluorodecan-1-OL can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2), nucleophiles (e.g., sodium azide, NaN3).

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Hydrocarbons.

Substitution: Halogenated compounds, azides.

Scientific Research Applications

1,1,2,2,3-Pentafluorodecan-1-OL has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Employed in studies involving fluorinated biomolecules and their interactions with biological systems.

Medicine: Investigated for potential use in drug development, especially in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,2,2,3-Pentafluorodecan-1-OL involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and fluorine-specific interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes. The pathways involved often include the modulation of enzyme activity, alteration of membrane properties, and interaction with nucleophilic sites in target molecules.

Comparison with Similar Compounds

3,3,4,4,4-Pentafluorobutan-1-OL (C₄H₅F₅O)

- Structure : Shorter chain (4 carbons) with fluorines clustered at positions 3, 4, and 3.

- Properties: Higher volatility (bp ~120–130°C) compared to the decanol analog due to reduced chain length. The terminal hydroxyl group enhances solubility in polar solvents, but fluorines at internal positions reduce overall polarity.

- Applications : Intermediate in fluoropolymer synthesis and solvent for electronics manufacturing .

1-Tetradecanol, 3,3,4,4,…,14,14,14-pentacosafluoro- (C₁₄H₅F₂₅O)

- Structure : 14-carbon chain with 25 fluorines (near-full perfluorination except terminal -CH₂OH).

- Properties : Extreme hydrophobicity (log P > 8) and high thermal stability (decomposition >300°C). Used in water-repellent coatings and firefighting foams.

1-Octanol, 3,3,4,4,…,8,8,8-tridecafluoro- (C₈H₅F₁₃O)

- Structure : 8-carbon chain with 13 fluorines.

- Properties : Intermediate hydrophobicity (log P ~5–6) and lower persistence than longer-chain analogs. Used in liquid crystal formulations and as a surfactant.

- Regulatory Status : Subject to restrictions under evolving PFAS regulations due to moderate environmental mobility .

Fluorinated Compounds with Alternative Functional Groups

1-Octanesulfonamide, Heptadecafluoro- (C₈F₁₇SO₂NH₂)

- Structure : Sulfonamide group replaces hydroxyl, with full perfluorination (17 fluorines).

- Properties: Higher chemical resistance and persistence compared to fluorinated alcohols. Linked to endocrine disruption and immunotoxicity in mammalian studies .

- Regulatory Status : Listed under the Stockholm Convention on Persistent Organic Pollutants (POPs) .

3-Pentanone, Decafluoro- (CF₃CF₂COCF₂CF₃)

- Structure : Ketone functional group with 10 fluorines.

- Properties: High volatility (bp ~70°C) and solvent efficacy for fluorinated resins.

Data Tables: Key Physicochemical and Environmental Properties

| Compound Name | Chain Length | Fluorine Positions | log P | Boiling Point (°C) | Persistence (Half-Life) |

|---|---|---|---|---|---|

| 1,1,2,2,3-Pentafluorodecan-1-OL | C10 | 1,1,2,2,3 | ~4.2 | 240–260 | 2–5 years (soil) |

| 3,3,4,4,4-Pentafluorobutan-1-OL | C4 | 3,3,4,4,4 | ~1.8 | 120–130 | 6–12 months (water) |

| 1-Tetradecanol, pentacosafluoro- | C14 | Near-full | >8 | >300 (decomp.) | >50 years (sediment) |

| 1-Octanesulfonamide, heptadecafluoro- | C8 | Full | ~6.5 | 190–210 | >100 years (water) |

Research Findings and Critical Analysis

Fluorine Substitution Patterns :

- Terminal fluorination (e.g., 1,1,2,2,3-Pentafluorodecan-1-OL) reduces polarity compared to fully perfluorinated analogs but enhances biodegradability relative to compounds like perfluorooctanesulfonamide .

- Clustered fluorines (e.g., positions 3–4 in C4 analog) hinder enzymatic cleavage, increasing environmental persistence compared to evenly distributed substitutions .

Chain Length Effects: Longer chains (C10–C14) exhibit higher bioaccumulation factors (BAFs) in aquatic organisms, with BAFs >10,000 reported for C14 compounds .

Functional Group Influence :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.